Ethacizine

准备方法

合成路线和反应条件

乙酰西嗪的合成涉及 10-(3-氯丙酰基)-2-(乙氧羰基氨基)吩噻嗪与二乙胺在甲苯回流中的反应 . 此反应导致形成乙酰西嗪盐酸盐。

工业生产方法

乙酰西嗪的工业生产方法在现有的文献中没有得到广泛的记录。合成通常涉及标准的有机合成技术,包括使用适当的溶剂、试剂和反应条件以确保高产率和纯度。

化学反应分析

反应类型

乙酰西嗪会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。

还原: 该反应涉及添加氢气或去除氧气。

取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件

乙酰西嗪反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。具体条件取决于所需的反应和产物。

主要产物形成

从这些反应中形成的主要产物取决于反应类型和使用的试剂。例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生各种取代产物。

科学研究应用

Pharmacological Properties

Ethacizine exhibits significant antiarrhythmic effects, particularly in patients with coronary artery disease. It has been shown to prolong the refractory period of cardiac tissues, thereby reducing the frequency of arrhythmias. The compound's mechanism of action involves blocking sodium channels, which stabilizes cardiac membranes and prevents abnormal electrical conduction.

Clinical Applications

-

Management of Ventricular Tachycardia :

- This compound has been evaluated for its effectiveness in treating sustained ventricular tachycardia (VT) in patients with coronary artery disease. A study indicated that it was effective in preventing recurrences of VT in most patients when administered long-term at doses ranging from 200 to 400 mg per day .

-

Treatment of Supraventricular Tachycardia :

- In a comparative study involving patients with chronic ventricular rhythm disorders, this compound demonstrated an antiarrhythmic effect in 81% of cases, outperforming other agents like Ritmilen and etmozin . This highlights its utility in managing conditions such as atrial fibrillation and frequent premature atrial contractions.

- Antianginal Properties :

- Case Studies :

Efficacy and Safety

This compound's efficacy has been consistently reported across various studies. In a cohort study involving 56 patients with paroxysmal atrial fibrillation, this compound successfully removed and prevented episodes in 60-65% of cases . However, it is important to note that some patients experienced side effects such as prolonged P-Q intervals and widened QRS complexes on ECG, indicating the need for careful monitoring during treatment .

Comparative Studies

A comparative analysis between this compound and other antiarrhythmic agents revealed that while this compound had a higher efficacy rate, other medications like Ritmilen showed lower effectiveness coupled with higher incidences of side effects . This positions this compound as a favorable option for patients with severe arrhythmias who do not respond to first-line treatments.

Summary Table of Clinical Findings

作用机制

乙酰西嗪通过抑制导致房内和希氏束-浦肯野-心室传导的去极化电流来发挥作用 . 这种抑制导致心脏电活动稳定,从而防止心律不齐。 分子靶点包括电压门控钠通道,这些通道对心脏中电信号的传播至关重要 .

相似化合物的比较

类似化合物

氟卡尼: 另一种 Ic 类抗心律失常药,其作用机制类似,但与乙酰西嗪相比,作用持续时间更短.

普罗帕酮: 一种 Ic 类抗心律失常药,具有类似的特性,但药代动力学不同。

乙酰西嗪的独特性

乙酰西嗪的独特之处在于,与其他 Ic 类药物如氟卡尼相比,它具有更持久的心律失常效果 . 这使得它成为治疗心律失常的宝贵化合物,可提供持久的心脏电活动稳定性。

生物活性

Ethacizine, also known as ethacyzine, is a class Ic antiarrhythmic agent primarily used for treating severe ventricular and supraventricular arrhythmias. It is particularly effective in patients with organic heart disease and those experiencing refractory tachycardia associated with Wolff–Parkinson–White syndrome. The compound has been utilized mainly in Russia and other CIS countries, with its therapeutic efficacy and safety profile being subjects of various clinical studies.

- IUPAC Name : Not specified in the sources.

- Molecular Formula : CHNOS

- Molar Mass : 413.54 g/mol

- Bioavailability : Approximately 40% when administered orally.

- Protein Binding : 90%

- Elimination Half-life : 2.5 hours

This compound works by blocking sodium channels, thereby stabilizing the cardiac membrane and reducing excitability. This action helps to control abnormal heart rhythms effectively.

Case Studies and Research Findings

-

Efficacy in Atrial and Ventricular Arrhythmias

- A prospective study involving 98 patients demonstrated that this compound (50 mg twice daily) significantly reduced premature atrial contractions (PACs) and premature ventricular contractions (PVCs). The study reported an 84.8% reduction in PVCs over a follow-up period of 150-210 days, with adverse effects noted in only 4% of subjects .

-

Long-term Use and Safety

- A retrospective analysis over 30 years showed that this compound was effective in 71.3% of patients treated for arrhythmias, including a success rate of 61.7% for atrial fibrillation (AF) interruption and 78.9% for controlling ventricular ectopy . Importantly, no serious adverse events were recorded during long-term use, indicating a favorable safety profile.

- Acute Myocardial Infarction

Summary of Clinical Findings

| Study Type | Population Size | Efficacy Rate | Notable Findings |

|---|---|---|---|

| Prospective Study | 98 | 84.8% PVC reduction | Minimal adverse effects (4%) |

| Retrospective Study | 74 | 71.3% overall | Long-term safety with no serious events |

| Acute Care | Varies | 82.4% | Effective in acute myocardial infarction cases |

Adverse Effects

While this compound is generally well-tolerated, some reported adverse effects include:

- Second-degree AV block (Mobitz type I)

- Sustained ventricular tachycardia

- Asymptomatic nonsustained polytopic ventricular tachycardia

- Transient ST-segment elevation observed via Holter monitoring .

These effects are typically manageable and occur infrequently, reinforcing the drug's overall safety when monitored appropriately.

属性

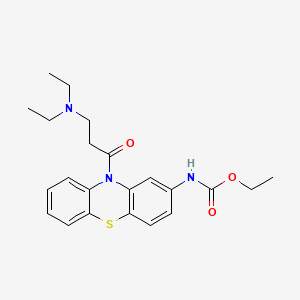

IUPAC Name |

ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGNJKJMFUPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187057 | |

| Record name | Ethacizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33414-33-4 | |

| Record name | Ethyl N-[10-[3-(diethylamino)-1-oxopropyl]-10H-phenothiazin-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33414-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033414334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethacizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethacizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE5SPV1Z6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethacizine exert its antiarrhythmic effects?

A1: this compound primarily acts by blocking fast sodium channels in the heart muscle. [] This blockade slows down the rapid depolarization phase of the cardiac action potential, thereby reducing the conduction velocity of electrical impulses within the heart. [, , ]

Q2: What are the downstream consequences of this compound's sodium channel blocking activity?

A2: By slowing down conduction, this compound:

- Increases the effective refractory period of cardiac cells: This reduces the excitability of the heart muscle, making it less likely to generate abnormal rhythms. []

- Suppresses abnormal automaticity: It reduces the spontaneous firing rate of cells that can trigger arrhythmias. []

- Prolongs the QRS complex on an electrocardiogram (ECG): This reflects the slowed conduction through the ventricles. [, ]

Q3: Does this compound interact with other ion channels or receptors?

A3: Research suggests that this compound also interacts with:

- Calcium channels: It inhibits slow calcium channels, particularly at higher concentrations, contributing to its negative inotropic effect (reduced force of contraction). [, ]

- Muscarinic cholinergic receptors: It shows affinity for muscarinic receptors, particularly the M2 subtype, suggesting a potential role in its antiarrhythmic action. []

- Adrenergic receptors: this compound exhibits weak affinity for alpha-adrenergic receptors but does not significantly affect beta-adrenergic receptors. []

Q4: What is the chemical structure of this compound?

A4: this compound is a phenothiazine derivative. Its chemical structure consists of a phenothiazine ring system substituted with a carbethoxyamino group at position 2 and a diethylaminopropionyl group at position 10.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H25N3O2S•HCl and a molecular weight of 407.97 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research does not delve into detailed spectroscopic analysis, standard techniques like NMR, IR, and mass spectrometry can be employed for structural characterization.

Q7: Are there any studies on the material compatibility and stability of this compound?

A7: The provided research primarily focuses on the pharmacological aspects of this compound. Further investigation is needed to determine its compatibility with various materials and its stability under different conditions.

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily recognized for its antiarrhythmic activity. Based on its structure and known mechanisms, it is unlikely to possess significant catalytic properties.

Q9: Have computational methods been used to study this compound?

A9: While the research provided does not explicitly mention computational studies on this compound, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further investigate its interactions with target proteins and explore structure-activity relationships. []

Q10: How do structural modifications affect the activity of this compound?

A10: Structural modifications, particularly in the side chain at the nitrogen atom in position 10 of the phenothiazine ring, can influence this compound's antiarrhythmic activity and toxicity. [] For example, replacing the diethylamine group with a demethylamine group increases toxicity while enhancing antiarrhythmic effects. Lengthening the side chain also impacts activity.

Q11: What are the SHE (Safety, Health, and Environment) considerations for this compound?

A11: As with any pharmaceutical compound, handling this compound requires adherence to standard SHE regulations. This includes appropriate personal protective equipment, safe handling practices, and proper waste disposal procedures. Further research may be needed to assess its environmental impact and degradation pathways fully.

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A12: * Absorption: this compound is well-absorbed after oral administration, but its bioavailability is lower in patients with myocardial infarction. [, ]* Distribution: It distributes widely in the body.* Metabolism: this compound undergoes hepatic metabolism.* Excretion: It is primarily excreted in the urine.

Q13: Are there any differences in the pharmacokinetics of this compound in different patient populations?

A13: Yes, research indicates that patients with myocardial infarction exhibit a lower bioavailability of this compound compared to those with other conditions. [, ] This difference highlights the importance of considering individual patient factors when optimizing therapy.

Q14: How does the pharmacokinetic profile of this compound relate to its dosing regimen?

A14: While specific dosing information is outside the scope of this scientific Q&A, the pharmacokinetic properties of this compound, including its absorption, elimination half-life, and potential drug interactions, are crucial factors in determining appropriate dosage regimens.

Q15: What in vitro and in vivo models have been used to study the efficacy of this compound?

A15: this compound's efficacy has been investigated using various models, including:

- Cellular models: Studies on isolated cardiac myocytes have been conducted to examine its effects on action potentials, ion currents, and contractile force. [, ]

- Animal models: Research involving animal models of arrhythmias, such as aconitine-induced arrhythmias in rats and ischemia-induced arrhythmias in dogs and cats, has demonstrated its antiarrhythmic activity. [, , , ]

- Clinical trials: Several clinical trials have assessed the efficacy of this compound in patients with various cardiac arrhythmias, including ventricular tachycardia, supraventricular tachycardia, and atrial fibrillation. [, , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。